molecular formula C15H18N2O2 B2457684 N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201161-44-4

N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2457684
CAS RN: 2201161-44-4
M. Wt: 258.321
InChI Key: XGSUFIKUBMWSFU-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” is a complex organic molecule. It contains a 3,4-dihydro-2H-quinolin-1-yl moiety, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” would likely be complex due to the presence of the 3,4-dihydro-2H-quinolin-1-yl moiety. Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” would likely be complex and depend on the specific conditions and reagents used. Quinoline derivatives have been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” would depend on its specific structure. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Mechanism of Action

The mechanism of action of “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” would likely depend on its specific biological target. Quinoline derivatives have been found to have various biological activities .

Safety and Hazards

The safety and hazards of “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” would likely depend on its specific structure and properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide” would likely depend on its biological activity and potential applications. Quinoline derivatives have been the subject of much research due to their diverse biological activities .

properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-14(18)16(2)11-15(19)17-10-6-8-12-7-4-5-9-13(12)17/h3-5,7,9H,1,6,8,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUFIKUBMWSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide

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